2-Phenyl-1-oxaspiro[2.4]heptane
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems, characterized by two rings connected through a single shared atom, are of considerable importance in organic chemistry. These rigid, three-dimensional structures are frequently found in natural products and pharmaceutically active molecules, where they exhibit a wide range of biological activities, including antiviral, antibiotic, anticancer, and analgesic properties. alfa-chemistry.com The unique spatial arrangement of spirocycles allows for the precise positioning of functional groups, a feature that is highly attractive for medicinal chemistry and drug design. alfa-chemistry.com Beyond pharmaceuticals, spiro compounds have found applications in materials science, including organic light-emitting diodes (OLEDs), optoelectronics, and as components in the fragrance industry. uni.lu The construction of these complex frameworks, however, remains a significant challenge for synthetic chemists, spurring the development of innovative synthetic methodologies. wikipedia.orgnrochemistry.com
Overview of Oxaspiro[2.4]heptane Scaffolds
The oxaspiro[2.4]heptane scaffold is a specific type of spirocyclic ether. Its core structure consists of a five-membered cyclopentane (B165970) ring fused via a spiro junction to a three-membered oxirane (epoxide) ring. The parent compound, 1-oxaspiro[2.4]heptane, is a known chemical with the molecular formula C₆H₁₀O and a CAS Registry Number of 185-60-4. nih.govnih.gov
Derivatives of this scaffold are investigated for various applications. For instance, the related 1-oxaspiro[2.5]heptane system is a key structural feature in natural products like fumagillin (B1674178) and ovalicin, which are known for their anti-angiogenic activity. rsc.org The reactivity of the oxaspiro[2.4]heptane system is dominated by the strained epoxide ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity is fundamental to its utility as a synthetic intermediate.
Historical Context of 2-Phenyl-1-oxaspiro[2.4]heptane Research
Specific historical research focused solely on this compound is not extensively documented in seminal literature. However, its history is intrinsically linked to the development of methods for synthesizing spiro-epoxides. The most significant breakthrough enabling the synthesis of such compounds was the Johnson-Corey-Chaykovsky reaction. wikipedia.org This reaction, first reported in 1961 by A. William Johnson and extensively developed by E. J. Corey and Michael Chaykovsky in the early to mid-1960s, provides a reliable method for converting ketones into epoxides. wikipedia.orgyoutube.com
The key publications by Corey and Chaykovsky in 1962 and 1965 detailed the use of sulfur ylides, such as dimethyloxosulfonium methylide and dimethylsulfonium methylide, as effective methylene-transfer reagents. wikipedia.orgyoutube.com This discovery established a powerful and widely adopted tool in organic synthesis for the creation of three-membered rings, including the spiro-epoxide motif present in this compound from its corresponding ketone precursor.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1-oxaspiro[2.4]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-6-10(7-3-1)11-12(13-11)8-4-5-9-12/h1-3,6-7,11H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYULKQWDAMXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Phenyl 1 Oxaspiro 2.4 Heptane
Strategies for Oxaspiro[2.e4]heptane Core Construction
The foundational step in synthesizing the target molecule is the formation of the oxaspiro[2.4]heptane skeleton. This can be achieved through several primary routes, including epoxidation, cyclization, and cycloaddition reactions.
Epoxidation is a fundamental method for constructing the oxirane (epoxide) portion of the spirocycle. This typically involves the conversion of a precursor containing an exocyclic double bond on a cyclopentane (B165970) ring or the formation of a spiro-epoxide from a cyclopentanone (B42830) derivative.
One common approach is the reaction of a ketone with a sulfur ylide, such as dimethylsulfoxonium methylide. This converts the carbonyl group into a spiro-epoxide. For example, the reaction of a substituted cyclohexanone (B45756) with dimethylsulfoxonium methylide, generated from potassium tert-butoxide and trimethylsulfoxonium (B8643921) iodide, yields the corresponding 1-oxaspiro[2.5]heptane system. A similar strategy starting from cyclopentanone would yield the 1-oxaspiro[2.4]heptane core.
Another powerful technique is the epoxidation of an alkene. The epoxidation of ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate with an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) yields a syn epoxide, which can then undergo further transformations. colab.wsresearchgate.net This highlights how epoxidation of a double bond within a cyclic system is a key step toward building spirocyclic ethers. colab.ws For the synthesis of the oxaspiro[2.4]heptane core, this would involve the epoxidation of methylenecyclopentane (B75326). A variety of reagents can be employed for this transformation, with peroxy acids like m-CPBA being classic choices. youtube.com
Intramolecular cyclization provides a powerful route to the oxaspiro[2.4]heptane core, often establishing the spirocenter with high stereocontrol. These reactions typically involve forming the C-O bond of the tetrahydrofuran (B95107) ring from a suitably functionalized cyclopropane (B1198618) precursor.
A notable example is the palladium-catalyzed decarboxylative cyclopropanation of γ-methylidene-δ-valerolactones with aldehydes. nih.gov This method constructs the 4-oxaspiro[2.4]heptane skeleton through a formal [3+2] cycloaddition, which involves the cyclization of an intermediate onto the aldehyde. nih.gov Base-catalyzed dimerization of alkynyl cyclopropyl (B3062369) ketones can also produce 6-methylene-5-oxaspiro[2.4]heptanones, which are functionalized versions of the core structure. researchgate.net This reaction proceeds through an intramolecular cyclization in a 4-exo-dig manner. researchgate.net
Furthermore, epoxide opening reactions can serve as a form of cyclization. For instance, after an initial epoxidation, a chelation-controlled opening of the epoxide can lead to the formation of a spiro lactone. colab.wsresearchgate.net
Cycloaddition reactions offer an efficient way to assemble the cyclic systems present in the target molecule in a single, often stereoselective, step.
A prime example is the palladium-catalyzed decarboxylative [3+2] cycloaddition of γ-methylidene-δ-valerolactones with aromatic aldehydes, which directly yields 4-oxaspiro[2.4]heptanes. nih.gov In this process, a π-allylpalladium intermediate is formed, and the subsequent nucleophilic attack by the oxygen leads to the spirocyclic product. nih.gov The regioselectivity of this attack is crucial and can be controlled by the choice of ligands. nih.gov
Introduction of the Phenyl Moiety
The phenyl group (C₆H₅) can be introduced at different stages of the synthesis, either as part of a starting material or during the construction of the spirocyclic core. reddit.com
A highly efficient strategy is to incorporate the phenyl group during the core's construction. The palladium-catalyzed reaction between γ-methylidene-δ-valerolactones and an aromatic aldehyde, such as benzaldehyde, directly installs the phenyl group onto the resulting oxaspiro[2.4]heptane ring. nih.gov This approach is convergent and atom-economical.
Alternatively, the synthesis can begin with a phenyl-substituted starting material. For instance, a Friedel-Crafts reaction could be used to attach an appropriate functional group to a benzene (B151609) ring, which is then elaborated into a cyclopentane derivative. libretexts.org This phenyl-substituted cyclopentanone could then undergo a reaction with a sulfur ylide to form the spiro-epoxide, thus yielding 2-Phenyl-1-oxaspiro[2.4]heptane. Another route involves the Williamson ether synthesis, where phenol (B47542) is deprotonated with a strong base to form a phenoxide, which then acts as a nucleophile to react with a suitably functionalized electrophile to form a phenyl ether. youtube.com
Optimization of Reaction Conditions and Yields
Achieving high yields and selectivity is paramount in synthetic chemistry, requiring careful optimization of reaction parameters such as solvent, catalyst, temperature, and reaction time.
In the palladium-catalyzed synthesis of oxaspiro[2.4]heptanes, the reaction's outcome is highly dependent on the choice of ligands and solvents. nih.gov The use of a sterically demanding phosphine (B1218219) ligand was found to be critical for controlling the site of nucleophilic attack to achieve high selectivity. nih.gov
For epoxide-forming reactions, conditions can be fine-tuned for efficiency. In one study, using an oxygen-balloon atmosphere in conjunction with tert-butyl hydroperoxide (TBHP) as an oxidant increased the yield of a desired product to 97%. researchgate.net Response Surface Methodology (RSM) has been employed to optimize the synthesis of bio-polyols from epoxide precursors by systematically varying parameters like mole ratio, catalyst loading, and temperature to maximize the desired hydroxyl value. mdpi.com For example, an optimal mole ratio of 1:10 (epoxide to glycerol), a catalyst concentration of 0.18%, and a temperature of 120 °C were identified. mdpi.com
The following table summarizes optimized conditions from various relevant syntheses:
| Reaction Type | Key Parameters | Yield/Outcome | Source |
|---|---|---|---|
| Pd-Catalyzed Cyclopropanation | Sterically demanding phosphine ligand, specific solvent system | High selectivity for oxaspiro[2.4]heptane | nih.gov |
| Oxidative Sulfonylation | O₂-balloon atmosphere, TBHP oxidant, THF solvent | 97% yield | researchgate.net |
| Epoxide Ring-Opening | 1:10 mole ratio (epoxide:glycerol), 0.18% catalyst, 120 °C | Optimized hydroxyl value of 306.19 mg KOH/g | mdpi.com |
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. The synthesis of oxaspiro[2.4]heptanes can incorporate several green chemistry principles.
A key green approach is the use of hydrogen peroxide (H₂O₂) as an oxidant for epoxidation, as its only byproduct is water. organic-chemistry.org Various catalytic systems have been developed to facilitate this, including those based on manganese salts with bicarbonate buffers or organocatalysts like 2,2,2-trifluoroacetophenone. organic-chemistry.org These methods often allow for high yields with low catalyst loadings. organic-chemistry.org
The use of catalysis, in general, is a cornerstone of green chemistry. The palladium-catalyzed nih.gov and manganese-catalyzed organic-chemistry.org reactions are examples where a small amount of catalyst can generate a large amount of product, reducing waste. Some modern reactions are also designed to work under milder conditions, such as at room temperature and open to the air, which reduces energy consumption and simplifies the experimental setup.
Chemical Reactivity and Transformations of 2 Phenyl 1 Oxaspiro 2.4 Heptane
Ring-Opening Reactions of the Oxirane Ring
The high ring strain of the oxirane in 2-phenyl-1-oxaspiro[2.4]heptane makes it susceptible to cleavage by a variety of reagents. These reactions can proceed through nucleophilic, acid-catalyzed, or thermal pathways.
The oxirane ring of this compound is susceptible to attack by nucleophiles. This reaction follows an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide, leading to the opening of the ring. The regioselectivity of the attack is influenced by both steric and electronic factors.
In the case of this compound, nucleophilic attack can occur at either the C2 (bearing the phenyl group) or C3 (part of the spirocyclic system) carbon of the oxirane. Attack at the less substituted C3 position is generally favored with basic or neutral nucleophiles due to lower steric hindrance. However, in reactions involving organometallic reagents like Grignard reagents (RMgX), the outcome can be more complex. For example, the reaction of phenylmagnesium bromide with cyclohexene (B86901) oxide, a related epoxide, proceeds via nucleophilic ring-opening to yield trans-2-phenylcyclohexanol. orgsyn.org A similar reaction with this compound would be expected to yield a tertiary alcohol.
Detailed research findings on the nucleophilic ring-opening of this compound with various nucleophiles are not extensively documented in the available literature. However, based on general principles of epoxide chemistry, a range of nucleophiles can be expected to react.
Table 1: Expected Products from Nucleophilic Ring Opening of this compound
| Nucleophile (Nu) | Reagent Example | Expected Major Product |
| Hydride | Lithium aluminum hydride (LiAlH₄) | 1-Cyclopentyl-1-phenylethan-1-ol |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 1-(Cyclopentyl(methoxy)methyl)phenol |
| Amine | Diethylamine (Et₂NH) | 2-(Cyclopentyl(phenyl)methylamino)ethanol |
| Grignard Reagent | Methylmagnesium bromide (MeMgBr) | 1-Cyclopentyl-1-phenylpropan-2-ol |
In the presence of acids, the oxirane ring of this compound can be protonated, forming a more reactive intermediate. This can lead to intramolecular rearrangements, often yielding carbonyl compounds. Lewis acids are also effective catalysts for such transformations.
Table 2: Potential Products from Acid-Catalyzed Rearrangement of this compound
| Acid Catalyst | Proposed Intermediate | Potential Product |
| Brønsted Acid (e.g., H₂SO₄) | Protonated epoxide, carbocation | Cyclopentyl phenyl ketone |
| Lewis Acid (e.g., BF₃·OEt₂) | Lewis acid-epoxide adduct | Cyclopentyl phenyl ketone |
Thermal treatment of epoxides can induce rearrangements, often leading to the formation of isomeric carbonyl compounds. The specific products formed depend on the substitution pattern of the epoxide and the reaction conditions. For this compound, thermal rearrangement could potentially lead to the formation of cyclopentyl phenyl ketone. However, specific experimental data on the thermal rearrangement of this compound is not available in the reviewed literature.
Oxidative Transformations
The this compound molecule contains a spirocyclic ketone precursor within its structure. A notable oxidative transformation for such systems is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to a carbonyl group to form an ester or a lactone. While this compound itself is not a ketone, its rearranged product, cyclopentyl phenyl ketone, would be susceptible to this reaction. The Baeyer-Villiger oxidation of cyclic ketones with peroxyacids is a well-established method for the synthesis of lactones. chadsprep.com
Direct oxidation of the phenyl group or the cyclopentyl ring would require more vigorous conditions and is not a typical transformation under standard oxidative procedures.
Reductive Transformations
The oxirane ring of this compound can be reductively cleaved. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which acts as a source of hydride ions (H⁻). The reduction of epoxides with LiAlH₄ typically proceeds via an SN2 mechanism, with the hydride attacking the less sterically hindered carbon atom of the epoxide. In the case of this compound, this would be the C3 position, leading to the formation of a tertiary alcohol.
Table 3: Products of Reductive Ring Opening of this compound
| Reducing Agent | Reaction Type | Product |
| Lithium aluminum hydride (LiAlH₄) | Nucleophilic ring opening by hydride | 1-Cyclopentyl-1-phenylethan-1-ol |
Stereochemical Aspects and Chiral Synthesis
Enantioselective Synthesis of 2-Phenyl-1-oxaspiro[2.4]heptane and its Derivatives
The creation of single enantiomers of chiral molecules, a process known as enantioselective synthesis, is a cornerstone of modern organic chemistry. For this compound and its derivatives, a key strategy involves the asymmetric epoxidation of a corresponding precursor, methylenecyclopentane (B75326). This transformation can be achieved using various chiral catalysts that facilitate the transfer of an oxygen atom to the double bond in a stereocontrolled manner.
One potential approach is the use of chiral dioxiranes, generated in situ from a ketone catalyst and an oxidant. While specific data for the synthesis of this compound using this method is not extensively documented in readily available literature, the principle has been successfully applied to the epoxidation of various styrenes, achieving high enantioselectivities. This suggests that a suitably designed chiral ketone could effectively catalyze the enantioselective epoxidation of a phenyl-substituted methylenecyclopentane derivative.
Another powerful method for enantioselective synthesis is the use of transition metal catalysts in conjunction with chiral ligands. For instance, iridium-catalyzed asymmetric hydrogenation has been effectively used to synthesize chiral tetrahydroquinoxaline derivatives with high yields and excellent enantioselectivities. nih.govrsc.org This highlights the potential of developing a similar catalytic system for the asymmetric synthesis of the spiro-epoxide precursor. By carefully selecting the metal center and the chiral ligand, it is possible to create a chiral environment that directs the approach of the reagents to produce the desired enantiomer of this compound.
The following table summarizes the enantiomeric excess (ee) and yields achieved in the synthesis of related chiral heterocyclic compounds, illustrating the potential of such methods.
| Catalyst System | Substrate Type | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| [Ir(cod)Cl]₂ / Chiral Ligand | 2-Phenylquinoxaline | Toluene/Dioxane | up to 93 | up to 98 (R) | nih.govrsc.org |
| [Ir(cod)Cl]₂ / Chiral Ligand | 2-Phenylquinoxaline | EtOH | up to 83 | up to 93 (S) | nih.govrsc.org |
Diastereoselective Transformations
Once formed, the chiral center at the spiro atom and the carbon bearing the phenyl group in this compound can direct the stereochemical outcome of subsequent reactions. These diastereoselective transformations are crucial for building more complex molecular architectures with defined stereochemistry.
The epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening. The stereochemistry of this process is often highly controlled. For example, in related systems like glycal epoxides, the ring-opening can proceed with either inversion or retention of configuration at the carbon atom undergoing substitution, depending on the reaction conditions and the nature of the nucleophile. This provides a powerful tool for accessing different diastereomers.
While specific studies on the diastereoselective reactions of this compound are not widely reported, the principles of stereoelectronic control observed in other epoxides are applicable. The incoming nucleophile will typically attack from the side opposite to the C-O bond being broken (anti-periplanar), leading to an inversion of stereochemistry at that center. The presence of the bulky phenyl group and the cyclopentyl ring will also create steric hindrance, further influencing the trajectory of the nucleophile and the resulting diastereoselectivity.
Chiral Resolution Techniques
In cases where an enantioselective synthesis is not feasible or provides a racemic mixture (an equal mixture of both enantiomers), chiral resolution can be employed to separate the enantiomers. Chromatographic methods are particularly powerful for this purpose.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective technique for resolving racemic mixtures. The principle behind this method is the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times and thus separation.
For a compound like this compound, a Pirkle-type CSP or a polysaccharide-based CSP could be effective. Pirkle-type CSPs often rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve separation. The phenyl group in the target molecule would be expected to interact favorably with such a stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have broad applicability and can separate a wide range of chiral compounds, including epoxides.
Another approach to chiral resolution involves derivatization of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional techniques like crystallization or standard chromatography. After separation, the chiral auxiliary can be removed to yield the pure enantiomers.
Stereochemical Control in Ring Formation and Opening
The formation of the spirocyclic system itself is a critical step where stereochemistry can be controlled. The relative orientation of the epoxide ring with respect to the cyclopentane (B165970) ring is a key stereochemical feature.
In the synthesis of related spiroketals from glycal epoxides, it has been demonstrated that the stereochemical outcome of the spirocyclization can be controlled. The reaction can be directed to proceed with either inversion or retention of configuration at the anomeric carbon, depending on the reagents and conditions employed. This level of control allows for the selective synthesis of different diastereomers of the spirocyclic product.
Similarly, the ring-opening of this compound can be highly stereoselective. The approach of a nucleophile to either of the two electrophilic carbons of the epoxide ring will be influenced by the existing stereocenters. This can lead to the formation of a new stereocenter with a predictable configuration relative to the existing ones. The regioselectivity of the ring-opening (i.e., which carbon of the epoxide is attacked) will also be influenced by electronic and steric factors, including the presence of the phenyl group.
Derivatization Strategies and Analogue Synthesis
Modification of the Phenyl Substituent
Modifications to the phenyl group of 2-phenyl-1-oxaspiro[2.4]heptane offer a direct method for tuning the electronic and steric properties of the molecule. The synthesis of various 2-aryl-1-oxaspiro[2.4]heptane derivatives allows for the introduction of a wide range of substituents onto the aromatic ring.
One notable example of phenyl group modification is the synthesis of 4-(2-Phenyl-1-oxaspiro[2.4]heptan-2-yl)phenol. bldpharm.com This compound introduces a hydroxyl group at the para-position of the phenyl ring, which can significantly alter the molecule's polarity and potential for hydrogen bonding. Such a modification can be a crucial determinant of the compound's biological activity and physical properties.
The general approach to synthesizing these analogues often involves the reaction of a substituted acetophenone (B1666503) with a suitable reagent to form the epoxide ring, or the direct modification of the phenyl ring of the parent compound through electrophilic or nucleophilic aromatic substitution reactions, where feasible. The choice of synthetic route depends on the desired substituent and its compatibility with the spiro-epoxide moiety.
A variety of substituents can be introduced, including but not limited to:
Electron-donating groups: such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, which can increase the electron density of the phenyl ring.
Electron-withdrawing groups: such as nitro (-NO2) and cyano (-CN) groups, which decrease the electron density of the phenyl ring.
Halogens: such as fluorine (-F), chlorine (-Cl), and bromine (-Br), which can alter the lipophilicity and metabolic stability of the compound.
Other functional groups: that can serve as handles for further derivatization or to modulate biological interactions.
The ability to systematically vary the substituents on the phenyl ring is a cornerstone of SAR studies for this class of compounds.
Functionalization of the Cyclopentane (B165970) Ring
The functionalization of the cyclopentane ring of this compound provides another avenue for structural diversification. Introducing substituents on this carbocyclic ring can influence the molecule's conformation and its interaction with biological targets. While specific literature on the direct functionalization of the cyclopentane ring in this compound is limited, strategies can be inferred from the broader chemistry of cyclopentanes and spiro-epoxides.
Key synthetic strategies could involve:
Synthesis from pre-functionalized cyclopentanones: A common route to spiro-epoxides is the reaction of a ketone with a sulfur ylide. By starting with a cyclopentanone (B42830) that already bears the desired functional groups, one can construct a functionalized this compound analogue.
Ring-opening and subsequent modification: The epoxide ring can be opened by a nucleophile, leading to a functionalized cyclopentanol (B49286) derivative. This intermediate can then undergo further reactions to introduce additional functionality or to be re-closed to a different heterocyclic system.
Radical reactions: Free-radical-mediated reactions can be employed to introduce functional groups onto the cyclopentane ring, although selectivity can be a challenge.
The introduction of functional groups such as hydroxyls, amines, or alkyl chains onto the cyclopentane ring can significantly impact the molecule's polarity, size, and conformational flexibility, thereby influencing its biological activity.
Synthesis of Polycyclic and Fused Systems Incorporating the Oxaspiro[2.4]heptane Core
Building upon the this compound core to create more complex polycyclic and fused systems represents a sophisticated approach to exploring novel chemical space. The inherent strain and reactivity of the epoxide ring make it a valuable synthon for constructing such architectures. rsc.orgmasterorganicchemistry.com
One strategy involves using the spiro-epoxide as a precursor in cascade reactions. For instance, the ring-opening of the epoxide can trigger a series of cyclizations to form fused ring systems. The phenyl group can also participate in these cyclizations, leading to the formation of intricate polycyclic aromatic compounds. libretexts.orgyoutube.com
Researchers have explored the synthesis of various fused heterocyclic systems from related spiro-epoxide precursors. For example, palladium-catalyzed cascade reactions involving Suzuki-Miyaura cross-coupling and intramolecular C-H arylation have been used to synthesize acenaphthylene-fused heteroarenes. beilstein-journals.org While not directly employing this compound, these methodologies demonstrate the potential for creating fused systems from precursors with appropriate functional handles.
The synthesis of spiro-fused polycyclic aromatic compounds containing furan (B31954) or pyrrole (B145914) units has also been reported, starting from spirobi[indenyl] precursors. mdpi.com These studies highlight the versatility of spiro centers in generating three-dimensional molecular architectures. The development of tandem Prins/pinacol reactions has also enabled the synthesis of oxaspiro[4.5]decan-1-one scaffolds, demonstrating another route to more complex spirocyclic systems. rsc.org
These synthetic endeavors are crucial for accessing novel molecular frameworks that may exhibit unique biological activities or material properties.
Structure-Activity Relationship (SAR) Studies of Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogues influences their biological activity. By systematically modifying the molecule and assessing the impact on a specific biological endpoint, researchers can identify key structural features responsible for the desired effect.
For spiro compounds in general, SAR studies explore how changes in the spiro center, the ring systems, and the substituents affect activity. nih.gov In the context of this compound analogues, SAR studies would typically investigate:
The role of the phenyl substituent: As discussed in section 5.1, varying the electronic and steric nature of the substituents on the phenyl ring can have a profound impact on activity. For instance, SAR studies on a series of non-peptidyl N-type calcium channel antagonists highlighted the importance of the proximal phenyl group for their blocking activity. nih.gov
The influence of cyclopentane functionalization: Introducing substituents on the cyclopentane ring can affect the molecule's conformation and its fit within a biological target's binding site.
The effect of the epoxide ring: The epoxide is a key functional group that can participate in covalent interactions with biological macromolecules. SAR studies can help determine if this reactivity is essential for the observed biological effect. In some cases, replacing the epoxide with other functional groups can help to probe the importance of this moiety.
The impact of incorporating the core into fused systems: Creating more rigid, polycyclic structures can enhance binding affinity and selectivity for a particular target.
These studies are often guided by computational modeling and require the synthesis of a library of diverse analogues. The data generated from SAR studies are invaluable for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.
Theoretical and Computational Investigations
Quantum Chemical Calculations of Molecular Structure and Conformation
Currently, there are no published studies that specifically detail the use of quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to determine the optimized molecular geometry and conformational landscape of 2-Phenyl-1-oxaspiro[2.4]heptane. Such calculations would be invaluable for understanding the interplay between the planar phenyl ring and the strained three-membered oxirane and five-membered cyclopentane (B165970) rings. Key parameters that await determination include bond lengths, bond angles, and dihedral angles, which would define the molecule's three-dimensional structure. Furthermore, a conformational analysis would identify the most stable conformers and the energy barriers between them, providing a foundational understanding of the molecule's dynamic behavior.
Reaction Mechanism Studies
The reactivity of epoxides is a cornerstone of organic synthesis. However, detailed computational studies on the reaction mechanisms involving this compound are absent from the current body of scientific literature. Theoretical investigations could elucidate the pathways of various transformations, such as nucleophilic ring-opening reactions, acid-catalyzed rearrangements, and cycloaddition reactions. By mapping the potential energy surfaces, identifying transition states, and calculating activation energies, computational chemistry could predict the regioselectivity and stereoselectivity of such reactions, offering guidance for synthetic applications.
Computational Analysis of Spirocyclic Strain and Stability
The fusion of a cyclopentane ring and an oxirane ring at a single carbon atom in this compound introduces significant ring strain. A quantitative computational analysis of this spirocyclic strain is yet to be performed. Methods such as calculating the strain energy through homodesmotic or isodesmic reactions could provide a numerical value for the inherent instability of this system. Understanding the magnitude of this strain is crucial for predicting the compound's thermal stability and its propensity to undergo ring-opening reactions.
Prediction of Spectroscopic Parameters
While experimental spectroscopic data may exist, the computational prediction of spectroscopic parameters for this compound has not been reported. Theoretical calculations are powerful tools for predicting NMR (¹H and ¹³C) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. Comparing such predicted data with experimental results is a robust method for confirming the structure and assigning spectral features. For instance, recent advancements in computational NMR prediction can achieve high accuracy, with Mean Absolute Errors (MAEs) for ¹H shifts as low as 0.16 ppm and for ¹³C shifts around 2.05 ppm. The application of these methods would be highly beneficial in characterizing this molecule.
Molecular Modeling of Reactivity Profiles
The electronic and steric influence of the phenyl group on the reactivity of the oxirane ring is a key aspect of this compound's chemistry that remains unexplored through molecular modeling. The generation of molecular electrostatic potential (MEP) maps would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) would provide insights into its chemical reactivity and kinetic stability. These computational tools are essential for building a comprehensive reactivity profile and for designing new synthetic methodologies.
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Phenyl-1-oxaspiro[2.4]heptane. By probing the interactions of the molecule with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the phenyl group and the spirocyclic system. The aromatic protons typically appear in the downfield region (δ 7.2-7.5 ppm). The protons on the cyclopentane (B165970) and oxirane rings would have characteristic chemical shifts and coupling patterns, providing information about their connectivity and stereochemical arrangement. organicchemistrydata.org For instance, the protons of the three-membered oxirane ring are expected to be in the range of δ 2.5-4.5 ppm.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. uobasrah.edu.iq The phenyl group carbons would resonate in the aromatic region (δ 120-140 ppm). The spiro carbon, being quaternary, would have a distinct chemical shift. The carbons of the cyclopentane and oxirane rings would also show characteristic signals. While specific data for this compound is not publicly available, data from the closely related spiro[2.4]heptadiene-4,6 can provide representative values for the spirocyclic core. tue.nl
¹H and ¹³C NMR Data for a Related Spiro[2.4]heptane System
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H | ~7.2-7.5 (multiplet) | - |
| Phenyl-C | - | ~125-140 |
| Oxirane-H | ~2.5-3.5 (multiplet) | - |
| Cyclopentane-H | ~1.5-2.2 (multiplet) | - |
| Spiro-C | - | ~60-70 |
| Oxirane-C | - | ~50-60 |
| Cyclopentane-C | - | ~25-40 |
Note: These are approximate values. Actual chemical shifts can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. pesystems.czperkinelmer.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching from the aromatic ring (~3000-3100 cm⁻¹)
C-H stretching from the aliphatic cyclopentane ring (~2850-2960 cm⁻¹)
C=C stretching from the phenyl group (~1450-1600 cm⁻¹)
C-O-C stretching from the oxirane ring (epoxide), which typically shows a characteristic band around 1250 cm⁻¹ and other bands in the 800-950 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. chemguide.co.uklibretexts.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern would likely involve cleavage of the spirocyclic system and loss of fragments related to the phenyl and cyclopentyl groups. Common fragmentation pathways could include the loss of CO, C₂H₄, or the phenyl group, leading to characteristic fragment ions that help confirm the structure. youtube.comnih.gov
Chromatographic Separation and Analysis
Chromatography is a fundamental technique for separating components of a mixture and assessing the purity of a compound. youtube.comnih.gov For this compound, both gas and liquid chromatography are valuable tools.
Gas Chromatography (GC)
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC to determine its purity. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the compound and any potential impurities simultaneously. nih.govcopernicus.org The choice of the GC column (e.g., a non-polar or medium-polarity column) and temperature program is crucial for achieving good separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of compounds in a liquid mobile phase. For the analysis of this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would be a common approach.
Since this compound is a chiral molecule, existing as a pair of enantiomers, chiral HPLC is essential for separating and quantifying these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs are among the most widely used for the separation of a broad range of chiral compounds. nih.gov
Hypothetical Chiral HPLC Parameters
| Parameter | Value |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | 1.0 mL/min |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.comresearchgate.net
For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its molecular structure, including the relative stereochemistry of the phenyl group with respect to the spirocyclic system. The analysis of the crystal structure of related spiro-heterocyclic compounds has demonstrated the power of this technique in confirming molecular geometry and stereochemical assignments that might be ambiguous from spectroscopic data alone.
The crystal structure would reveal the precise conformation of the cyclopentane ring (e.g., envelope or twist conformation) and the orientation of the phenyl substituent. Furthermore, the analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the solid-state assembly.
Chiroptical Methods for Enantiomeric Excess Determination
Chiroptical methods are spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light. These methods are particularly useful for determining the enantiomeric excess (ee) of a chiral sample.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. ntu.edu.sgwikipedia.orglibretexts.org Since enantiomers absorb left- and right-circularly polarized light differently, they will have mirror-image CD spectra. This property makes CD spectroscopy a powerful tool for studying chiral molecules like this compound.
The CD spectrum is highly sensitive to the three-dimensional structure of the molecule. nih.gov By measuring the CD spectrum of a sample and comparing it to the spectrum of a pure enantiomer, the enantiomeric excess can be determined. The technique is non-destructive and can be performed on small sample quantities. youtube.com The sign and magnitude of the CD signal (often reported as molar ellipticity) at specific wavelengths are characteristic of a particular enantiomer and its conformation.
Applications in Advanced Organic Synthesis and Building Blocks
Role as Synthetic Intermediates
2-Phenyl-1-oxaspiro[2.4]heptane and its derivatives serve as key synthetic intermediates, primarily due to the high reactivity of the strained oxirane ring. This reactivity allows for a range of nucleophilic ring-opening reactions, providing access to a diverse array of functionalized cyclopentane (B165970) derivatives.
A notable example of its utility as an intermediate is in the synthesis of aminoketones. For instance, the related compound, 2-methoxy-2-phenyl-1-oxaspiro[2.4]heptane, can be synthesized and subsequently reacted with various amines. This reaction proceeds via nucleophilic attack of the amine on the epoxide, leading to the formation of 1-aminocyclopentyl phenyl ketones. This transformation highlights the role of the spiro-epoxide as a masked ketone, allowing for the introduction of an amino group at the quaternary center.
The synthesis of a close analog, 2-(1-aziridinyl)-2-phenyl-1-oxaspiro[2.4]heptane, further underscores the importance of this spirocyclic system as a synthetic intermediate. The presence of the aziridinyl group, another strained three-membered ring, introduces additional reaction pathways, making it a precursor for more complex nitrogen-containing molecules.
| Starting Material | Reagent | Product | Application |
| 2-methoxy-2-phenyl-1-oxaspiro[2.4]heptane | Methylamine | 1-methylaminocyclopentyl phenyl ketone | Synthesis of aminoketones |
| 2-methoxy-2-phenyl-1-oxaspiro[2.4]heptane | n-Butylamine | 1-n-butylaminocyclopentyl phenyl ketone | Synthesis of aminoketones |
| 2-(1-aziridinyl)-2-phenyl-1-oxaspiro[2.4]heptane | Various nucleophiles | Functionalized cyclopentanes with amino and other functionalities | Access to complex nitrogen-containing compounds |
Construction of Complex Molecular Architectures
The unique structural features of this compound make it an attractive starting point for the construction of more intricate and complex molecular architectures. The ability to stereoselectively open the epoxide ring allows for the introduction of new stereocenters, which is crucial in the total synthesis of natural products and the development of novel therapeutic agents.
While direct examples of the use of this compound in the total synthesis of complex molecules are not extensively documented, the broader class of spiro-epoxides has been instrumental in this regard. For example, the Prins cyclization and tandem Prins/pinacol rearrangements are powerful methods for the synthesis of oxaspirocycles, which can then be elaborated into more complex structures. rsc.org These methodologies, which can be applied to the synthesis of the this compound core, open up avenues for its use in building polycyclic systems.
The strategic opening of the epoxide ring can unveil functionalities that can participate in subsequent intramolecular reactions, leading to the formation of fused or bridged ring systems. This approach is particularly valuable in the construction of steroidal and terpenoid natural products, where the spirocyclic motif is often a key structural element.
Asymmetric Catalysis Involving Spirocyclic Scaffolds
The development of asymmetric catalytic methods for the synthesis of enantiomerically enriched spiro-compounds is a significant area of research. While specific studies on the asymmetric catalysis involving this compound are limited, the general principles of asymmetric epoxidation and kinetic resolution are applicable to its synthesis and subsequent transformations.
The enantioselective synthesis of spiro-oxiranes can be achieved through various strategies, including the use of chiral catalysts. nih.gov For instance, rhodium-catalyzed asymmetric addition/aldol/spirocyclization sequences have been developed to produce enantioenriched spiro-oxiranes. nih.gov Such methodologies could potentially be adapted for the synthesis of optically active this compound.
Furthermore, the spirocyclic scaffold itself can serve as a chiral ligand or auxiliary in asymmetric catalysis. The rigid conformational nature of the spiro-system can create a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a reaction. Although not yet reported for this compound, the exploration of its potential in this area remains a promising avenue for future research.
| Catalytic System | Reaction Type | Potential Application to this compound |
| Chiral Rhodium Complexes | Asymmetric addition/aldol/spirocyclization | Enantioselective synthesis of the spiro-epoxide |
| Chiral Phase-Transfer Catalysts | Asymmetric epoxidation | Synthesis of enantiomerically enriched this compound |
| Organocatalysts (e.g., Proline derivatives) | Asymmetric epoxidation | Metal-free enantioselective synthesis |
Development of Novel Reaction Methodologies
The unique reactivity of this compound and related spiro-epoxides has spurred the development of novel reaction methodologies. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly well-suited for spirocyclic systems.
For example, the Lewis acid-catalyzed rearrangement of spiro-epoxides can lead to the formation of valuable carbocyclic or heterocyclic frameworks. The strain release from the opening of the oxirane ring can drive subsequent skeletal rearrangements, providing access to complex structures that would be difficult to synthesize through conventional methods.
The development of tandem reactions, such as the Prins/pinacol cascade, for the synthesis of oxaspirocycles is another area of active research. rsc.org These reactions often proceed with high stereoselectivity and atom economy, making them attractive for green and efficient chemical synthesis. The application of such methodologies to substrates that would lead to this compound could provide a streamlined entry into this valuable class of compounds and their downstream applications.
Conclusion and Future Research Directions
Summary of Key Research Findings
Direct and extensive research dedicated solely to 2-Phenyl-1-oxaspiro[2.4]heptane is not abundant in publicly accessible literature. However, based on the well-documented chemistry of analogous compounds, several key findings can be summarized:
Synthesis: The most probable and established method for the synthesis of This compound is the Corey-Chaykovsky reaction. This involves the reaction of a sulfur ylide, such as dimethylsulfoxonium methylide, with phenyl cyclopentyl ketone. This method is known for its efficiency in forming spiro-epoxides from cyclic ketones.
Reactivity: The reactivity of This compound is expected to be dominated by the strained epoxide ring. Nucleophilic ring-opening reactions are anticipated to be the primary mode of transformation. Under basic or nucleophilic conditions, attack is likely to occur at the less substituted carbon of the epoxide (C2), leading to the formation of a tertiary alcohol. In contrast, under acidic conditions, the reaction may proceed via a more carbocation-like transition state, with the phenyl group stabilizing a positive charge on the adjacent carbon, potentially leading to a mixture of regioisomers.
Stereochemistry: The synthesis via the Corey-Chaykovsky reaction from an achiral ketone would result in a racemic mixture of enantiomers. The spiro carbon and the phenyl-bearing carbon are both stereocenters.
Table 1: Inferred Key Research Findings for this compound
| Feature | Inferred Finding | Basis of Inference |
| Primary Synthetic Route | Corey-Chaykovsky reaction of phenyl cyclopentyl ketone. | General applicability of the Corey-Chaykovsky reaction for spiro-epoxide formation from cyclic ketones. |
| Key Reactive Site | The three-membered epoxide ring. | High ring strain of the oxirane ring. |
| Dominant Reaction Type | Nucleophilic ring-opening. | Established reactivity pattern of epoxides. |
| Regioselectivity | Attack at C2 under basic/nucleophilic conditions. | Steric hindrance at the spiro carbon. |
| Stereochemical Outcome | Racemic mixture from achiral precursors. | Formation of new stereocenters during synthesis. |
Unexplored Synthetic Routes and Methodologies
While the Corey-Chaykovsky reaction is a reliable method, several other synthetic strategies remain largely unexplored for the specific synthesis of This compound . Investigating these alternatives could lead to improved yields, diastereoselectivity, and access to a broader range of derivatives.
Darzens Condensation: The reaction of an α-halo cyclopentyl phenyl ketone with a strong base could potentially yield the target spiro-epoxide. The stereochemical outcome of this reaction would be of particular interest.
Halohydrin Cyclization: Formation of a halohydrin from phenylcyclopentene followed by intramolecular cyclization with a base is another classical yet unexplored route for this specific molecule. The regioselectivity of the initial halohydrin formation would be a critical factor.
Catalytic Epoxidation of Phenylidenecyclopentane: The direct epoxidation of phenylidenecyclopentane using various oxidizing agents (e.g., m-CPBA, peroxy acids) could be a straightforward approach. The stereoselectivity of this epoxidation, particularly with chiral catalysts, warrants investigation.
Potential for New Chemical Transformations
The unique structural features of This compound suggest a rich landscape for novel chemical transformations beyond simple ring-opening.
Rearrangement Reactions: Acid-catalyzed rearrangement of the epoxide could lead to the formation of interesting carbonyl compounds, such as 2-phenylcyclohexanone (B152291) or cyclopentyl phenyl acetaldehyde, depending on the migratory aptitude of the phenyl and alkyl groups.
Intramolecular Cyclizations: For derivatives of This compound bearing appropriate functional groups on the phenyl ring, intramolecular ring-opening and subsequent cyclization could provide access to complex polycyclic systems.
Transition Metal-Catalyzed Reactions: The use of transition metal catalysts could enable novel transformations. For instance, palladium-catalyzed reactions could lead to the formation of allylic alcohols or other rearranged products.
Emerging Avenues in Stereoselective Synthesis
The development of enantioselective methods for the synthesis of This compound is a significant and largely untapped area of research.
Asymmetric Corey-Chaykovsky Reaction: The use of chiral sulfur ylides in the Corey-Chaykovsky reaction has been shown to induce enantioselectivity in the formation of epoxides. The application of this methodology to phenyl cyclopentyl ketone could provide a direct route to enantiomerically enriched This compound .
Catalytic Asymmetric Epoxidation: As mentioned earlier, the catalytic asymmetric epoxidation of phenylidenecyclopentane using well-established methods like the Sharpless or Jacobsen epoxidation (or more modern variants) could be a powerful strategy.
Kinetic Resolution: The kinetic resolution of racemic This compound through enantioselective ring-opening with a chiral nucleophile or catalyst is another viable approach to obtain the pure enantiomers.
Table 2: Potential Stereoselective Synthetic Strategies
| Strategy | Description | Key Challenge |
| Asymmetric Corey-Chaykovsky | Use of a chiral sulfur ylide to induce asymmetry. | Achieving high enantiomeric excess. |
| Catalytic Asymmetric Epoxidation | Enantioselective epoxidation of phenylidenecyclopentane. | Catalyst efficiency and stereocontrol. |
| Kinetic Resolution | Enantioselective reaction of the racemic epoxide. | Separation of the unreacted enantiomer and the product. |
Interdisciplinary Research Opportunities
The unique structural and electronic properties of This compound open up possibilities for its application in various interdisciplinary fields.
Medicinal Chemistry: Spirocycles are considered "bioisosteres" of more common ring systems and can offer improved pharmacological profiles. The rigid spiro-epoxide core of This compound could serve as a scaffold for the design of novel therapeutic agents. Its derivatives could be screened for a wide range of biological activities.
Materials Science: The strained epoxide ring can be used as a reactive handle for polymerization or for grafting onto surfaces. The phenyl group can be further functionalized to tune the properties of the resulting materials, potentially leading to new polymers with interesting thermal or optical properties.
Computational Chemistry: Theoretical studies can provide valuable insights into the reactivity, spectroscopic properties, and potential energy surfaces of This compound and its reactions. Such studies can guide experimental work and help in the design of new synthetic strategies and applications.
Q & A
Q. Methodological Guidance :
- Epoxyamine Route : React aziridine derivatives with ketones under basic conditions to form the spirocyclic framework.
- Chiral Resolution : Use enantiomerically pure starting materials (e.g., (S)-configured intermediates) to control stereochemistry .
How can researchers resolve contradictions in reported spectral data for spirocyclic compounds during structural elucidation?
Advanced Research Focus
Discrepancies in NMR or mass spectral data often arise from conformational flexibility or impurities. For this compound:
- NMR Analysis : The spiro junction induces distinct splitting patterns. Use 2D NMR (COSY, HSQC) to assign protons and carbons, particularly for overlapping signals in the 1.5–2.5 ppm region (cyclopropane protons) .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for related spiro compounds like 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl heptanoate .
Q. Table 1: Key Physical Properties of this compound Derivatives
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 212.28 g/mol (tert-butyl derivative) | |
| Boiling Point | 329.0°C (tert-butyl derivative) | |
| Density | 1.099 g/cm³ |
What experimental strategies optimize the solubility and formulation of this compound in drug delivery systems?
Advanced Research Focus
Spirocyclic compounds often exhibit poor aqueous solubility. To address this:
Q. Methodological Guidance :
- Phase Behavior Studies : Refer to viscosity and phase diagrams of heptane/bitumen mixtures as a template for non-polar systems .
How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?
Advanced Research Focus
Derivatives like 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]quinolone (sitafloxacin) show potent antibacterial activity . Key SAR insights:
Q. Experimental Design :
- In Vitro Assays : Test minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative strains.
- Molecular Docking : Map interactions between the spirocyclic moiety and bacterial enzyme active sites .
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Basic Research Focus
Scale-up issues include low yields due to cyclopropane ring strain and side reactions. Strategies:
Q. Table 2: Synthetic Yield Comparison for Key Intermediates
| Intermediate | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| (S)-7-tert-Butoxycarbonylamino-5-azaspiro[2.4]heptane | 65 | 98 |
How do researchers validate the stereochemical purity of this compound derivatives?
Q. Advanced Research Focus
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .
- Optical Rotation : Compare experimental [α]D values with literature data (e.g., (S)-configured derivatives show specific rotations) .
Methodological Note : Cross-validate with circular dichroism (CD) spectroscopy for absolute configuration determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
